
4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C18H23N5O4S2 and its molecular weight is 437.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
- The chemical compound has been a part of studies focusing on the synthesis and characterization of novel heterocyclic compounds. For instance, the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives using similar sulfonamide structures demonstrates the compound's utility in creating pharmacologically relevant molecules. This process benefits from mild reaction conditions, high yields, and compliance with green chemistry protocols (Khazaei et al., 2015).
- Another aspect of research involves the development of benzhydrylpiperazine derivatives, which, similar to the target compound, have shown significant cytotoxic activities against various cancer cell lines. This underscores the compound's potential role in synthesizing new therapeutic agents (Gurdal et al., 2013).
Biological Evaluation and Potential Therapeutic Applications
- The compound's structure relates closely to sulfonamide derivatives investigated for their inhibitory effects on carbonic anhydrase isozymes, which play critical roles in physiological processes. Studies on similar sulfonamides have identified potent inhibitors, suggesting potential therapeutic applications in treating diseases associated with these enzymes (Ilies et al., 2003).
- Additionally, aromatic/heterocyclic sulfonamides incorporating specific moieties have been prepared to explore antiepileptic properties. Compounds with similar structures to the target compound exhibited strong inhibitory potency against carbonic anhydrase isozymes and showed promise in developing antiepileptic or selective cerebrovasodilator drugs (Masereel et al., 2002).
Anticancer and Antimicrobial Activities
- The structure of 4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide aligns with research into compounds exhibiting anticancer activities. For example, novel pyrazole derivatives have been synthesized and evaluated against Ehrlich ascites carcinoma cells, highlighting the compound's relevance in cancer research (El-Gaby et al., 2017).
- Research on piperazine-based antimicrobial agents, which share structural similarities with the target compound, has demonstrated significant activity against bacteria and fungi. This indicates the compound's potential for developing new antimicrobial treatments (Patel & Park, 2015).
Propriétés
IUPAC Name |
4-(4-acetylpiperazin-1-yl)sulfonyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4S2/c1-12(2)17-20-21-18(28-17)19-16(25)14-4-6-15(7-5-14)29(26,27)23-10-8-22(9-11-23)13(3)24/h4-7,12H,8-11H2,1-3H3,(H,19,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQHLWOOBFVVRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

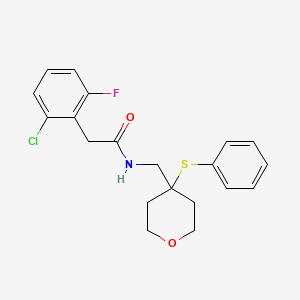
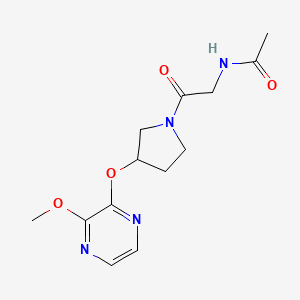

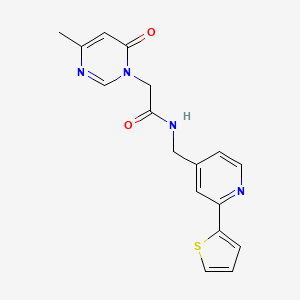
![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole](/img/structure/B2982370.png)
![N-[2-(4-fluorophenyl)ethyl]furan-2-carboxamide](/img/structure/B2982372.png)
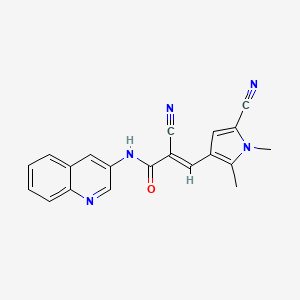
![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2982380.png)
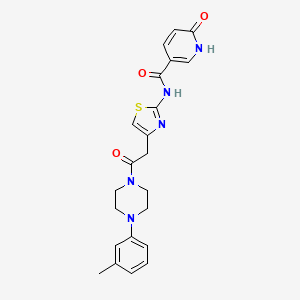
![8-Thia-1-azaspiro[4.5]decane hydrochloride](/img/structure/B2982382.png)
![5-methyl-7-phenyl-1H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2982384.png)
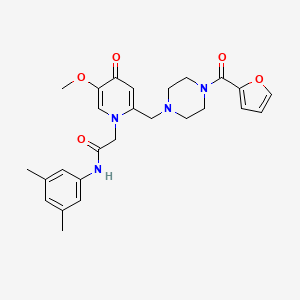
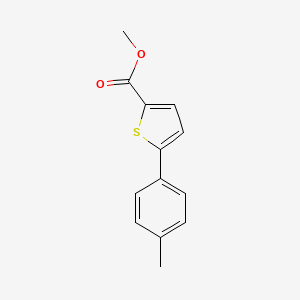
![2-Butyl-6-(2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2982389.png)